

Application Note: Recrystallization of 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-Chlorooxazolo[5,4-c]pyridine hydrochloride |
| CAS No.: | 1258650-05-3 |
| Cat. No.: | B1421860 |

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Executive Summary

This guide details the purification protocol for **2-Chlorooxazolo[5,4-c]pyridine hydrochloride**, a critical bicyclic heteroaromatic intermediate often used in the synthesis of kinase inhibitors and bioactive scaffolds. Unlike simple salts, this compound presents specific challenges: the reactivity of the C-2 chlorine atom toward nucleophilic displacement and the high solubility of the pyridine hydrochloride moiety.

This protocol departs from standard aqueous recrystallization methods, which pose a hydrolysis risk. Instead, it utilizes a controlled polarity shift using an anhydrous alcohol/ester system. This ensures high recovery (>85%) while maintaining the integrity of the labile chloro-substituent.

Physicochemical Context & Solubility Profile[1][2][3]

Before initiating purification, one must understand the molecular behavior of the target.[1] The [5,4-c] fused system creates a planar, electron-deficient scaffold. The hydrochloride salt formation occurs at the pyridine nitrogen, significantly increasing polarity.

| Property | Characteristic | Implication for Purification |
|-------------------|-------------------|---|
| Polarity | High (Ionic Salt) | Requires polar protic or aprotic solvents for dissolution. |
| Reactivity | High (C-2 Chloro) | CRITICAL: Avoid hot water or primary alcohols at reflux for extended periods to prevent hydrolysis or alkoxylation. |
| Hygroscopicity | Moderate to High | Protocol must be performed under inert atmosphere (Nitrogen/Argon) if possible; drying requires vacuum. |
| Thermal Stability | Moderate | Avoid temperatures >80°C to prevent degradation. |

Solubility Matrix (Empirical Data)

- Soluble: Methanol (High), Water (High - Avoid), DMSO.
- Sparingly Soluble: Ethanol (Cold), Isopropanol (Hot).
- Insoluble: Ethyl Acetate, Diethyl Ether, Hexanes, Dichloromethane (DCM).

Solvent System Selection Strategy

The "Rule of Thumb" for salts is often water/ethanol. However, for 2-chloro-heterocycles, water is a contaminant that promotes degradation.

Selected System: Anhydrous Isopropanol (IPA) / Ethyl Acetate (EtOAc)

- Primary Solvent (IPA): Chosen over methanol because its boiling point (82°C) allows for sufficient thermal differential, yet it is less nucleophilic than methanol, reducing the risk of methoxy-substitution side reactions.

- Antisolvent (EtOAc): Compatible with IPA, non-nucleophilic, and effectively reduces the dielectric constant of the medium to force precipitation of the salt lattice.

Detailed Experimental Protocol

Phase 1: Dissolution & Hot Filtration

Objective: Remove insoluble mechanical impurities and ensure a homogeneous phase.

- Preparation: Charge a round-bottom flask (RBF) with 10.0 g of crude **2-Chlorooxazolo[5,4-c]pyridine hydrochloride**.
- Solvent Addition: Add 60 mL of anhydrous Isopropanol (6 vol).
- Heating: Equip with a reflux condenser and magnetic stir bar. Heat the slurry to 75°C (just below reflux).
 - Note: If the solid does not fully dissolve, add IPA in 5 mL increments. Do not exceed 10 vol (100 mL) total.
- Clarification: While hot (75°C), filter the solution through a pre-heated Celite® pad or sintered glass funnel to remove dust/insolubles.
 - Tip: Pre-wash the filter with hot IPA to prevent premature crystallization in the funnel stem.

Phase 2: Nucleation & Crystal Growth

Objective: Controlled formation of the crystal lattice to exclude impurities.

- Initial Cooling: Transfer the filtrate to a clean vessel. Allow it to cool slowly to room temperature (20-25°C) over 1 hour with gentle stirring (100 RPM).
 - Observation: Turbidity should begin to appear at ~45°C.
- Antisolvent Addition: If yield appears low (solution remains clear), add Ethyl Acetate dropwise.
 - Ratio: Target a final solvent ratio of 2:1 (IPA:EtOAc).

- Rate: Add 0.5 mL/min to prevent "oiling out" (formation of an amorphous gum).
- Deep Cooling: Once the slurry is thick, cool the vessel to 0-5°C using an ice bath for 2 hours. This maximizes the yield (Common Ion Effect/Solubility drop).

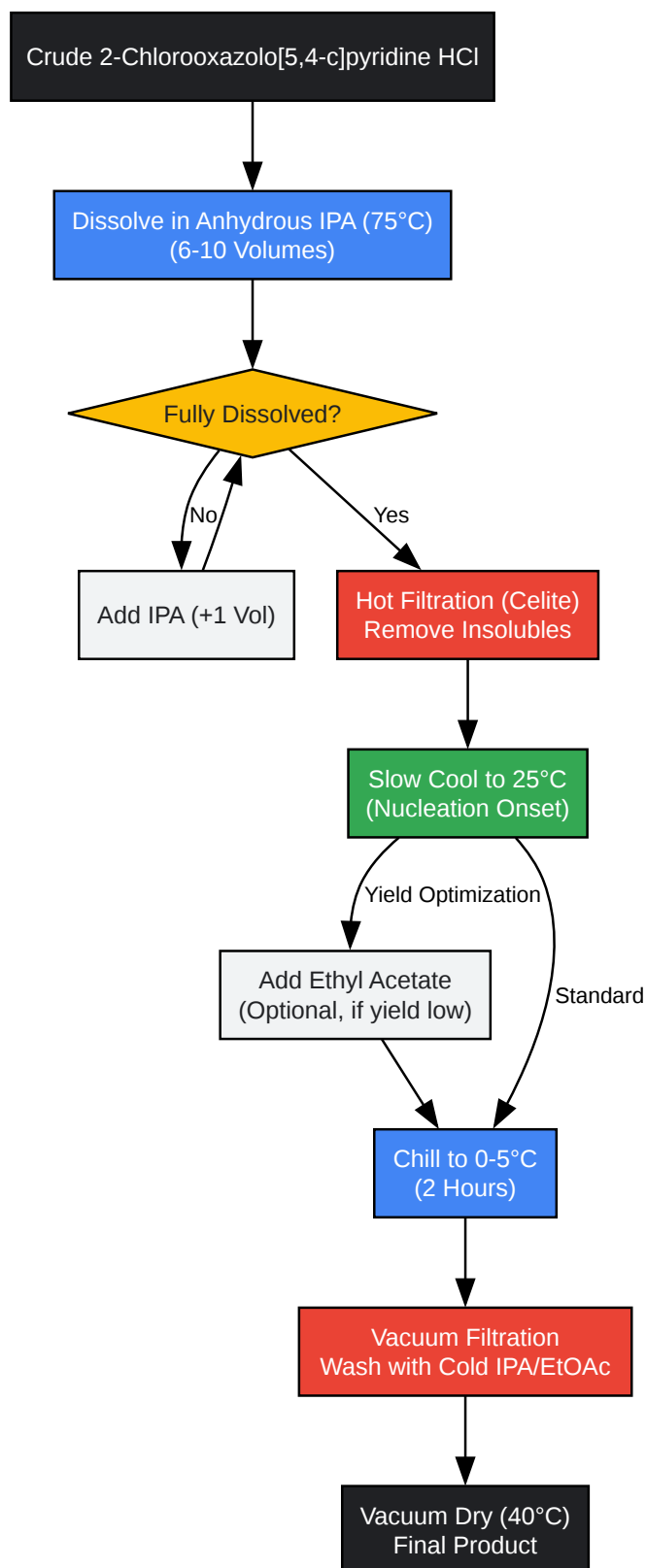
Phase 3: Isolation & Drying

Objective: Remove mother liquor containing impurities without redissolving the product.

- Filtration: Collect the solid using vacuum filtration (Buchner funnel).
- Washing: Wash the filter cake with 2 x 10 mL of cold (0°C) 1:1 IPA/EtOAc mixture.
 - Crucial: Do not use pure IPA for washing, as it may redissolve the salt.
- Drying: Transfer the solid to a vacuum oven. Dry at 40°C under full vacuum (-30 inHg) for 12 hours.
 - Desiccant: Use

in the oven trap if the compound is highly hygroscopic.

Process Visualization (Workflow)



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Figure 1: Step-by-step workflow for the purification of 2-Chlorooxazolo[5,4-c]pyridine HCl.

Process Analytical Technology (PAT) & Troubleshooting Quality Checkpoints

- Purity (HPLC): Target >98% area. Impurities often elute after the main peak if they are dimers, or before if they are hydrolysis products (2-hydroxy derivative).
- Chloride Content: Perform Silver Nitrate titration to confirm the stoichiometry of the HCl salt (Theoretical: ~17-18% Cl depending on MW).

Common Issues & Fixes

| Issue | Diagnosis | Corrective Action |
|------------|---|--|
| Oiling Out | Product separates as a gum/oil instead of crystals. | Seed Seeding: Add a tiny crystal of pure product at 40°C. Slower Cooling: Re-heat and cool at 5°C/hour. |
| Hydrolysis | Appearance of "2-Hydroxy" impurity peak on HPLC. | Water Contamination: Ensure IPA is anhydrous (<0.1% water). Reduce heating time. |
| Low Yield | <70% recovery. ^[2] | Solubility Too High: Increase the ratio of EtOAc (Antisolvent) or lower the final temperature to -10°C. |

Safety & Handling (MSDS Summary)

- Hazards: The compound is a potent skin and eye irritant. The 2-chloro moiety makes it a potential alkylating agent (sensitizer).
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle strictly within a fume hood.
- Waste: Dispose of mother liquors as Halogenated Organic Waste.

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- Chemical Properties of 2-Chloro-oxazolo[5,4-b]pyridine
 - Sigma-Aldrich Product Specification (CAS 159870-95-8).[6] Used for physicochemical property extrapolation.

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